

Application Note: High-Throughput Screening of Indolin-6-amine Derivatives

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Compound of Interest

Compound Name: *Indolin-6-amine*

CAS No.: 15918-79-3

Cat. No.: B187345

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Kinase Inhibition Profiling via TR-FRET Executive Summary & Scientific Rationale

The **Indolin-6-amine** scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Type I and Type II kinase inhibitors (e.g., targeting Aurora Kinases, VEGFR, and ALK) and GPCR ligands [1, 2]. However, the electron-rich nature of the 6-amino group presents unique challenges in High-Throughput Screening (HTS).

While versatile, this scaffold is prone to oxidative instability and fluorescence interference.

Indolin-6-amines can undergo auto-oxidation to form quinoid-like species in aqueous buffers, leading to false positives via non-specific protein reactivity or redox cycling—a hallmark of Pan-Assay Interference Compounds (PAINS) [3].

This Application Note details a robust, self-validating HTS workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike standard intensity-based assays, TR-FRET utilizes time-gated detection to eliminate the short-lived autofluorescence often intrinsic to indole derivatives, ensuring high-fidelity data.

Pre-Screening Considerations: Compound Management

Before assay execution, the chemical integrity of the library must be preserved. The 6-amine substituent increases the HOMO energy level, making the ring system susceptible to oxidation.

Protocol 1: Library Handling & Storage

- Solvent: Store all derivatives in 100% DMSO (anhydrous).
- Concentration: Maintain stock plates at 10 mM.
- Atmosphere: Purge source plates with Argon or Nitrogen after every access to prevent amine oxidation.
- Freeze/Thaw: Limit to <5 cycles. Precipitates are common with amino-indolines; centrifuge source plates at 1000 x g for 1 minute before dispensing.

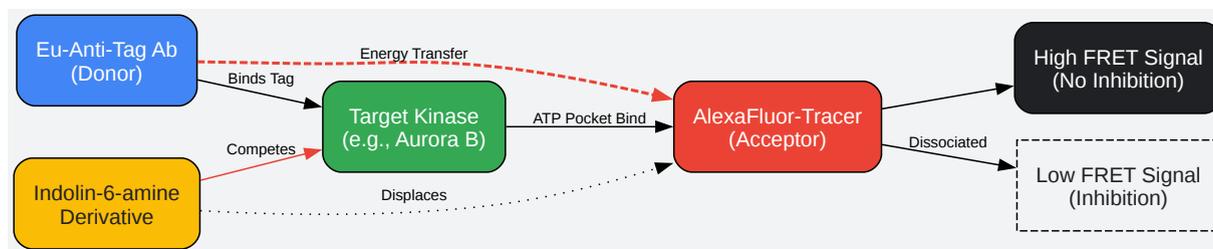
Experimental Workflow: TR-FRET Kinase Assay

We utilize a LanthaScreen™ Eu Kinase Binding Assay format. This competitive binding assay detects the displacement of a labeled "tracer" (Alexa Fluor™ 647 conjugate) by the test compound.

Mechanism of Action

- Donor: Europium (Eu)-labeled anti-tag antibody binds the kinase.
- Acceptor: Fluorescent Tracer binds the kinase ATP pocket.
- FRET Signal: Proximity of Eu and Tracer generates a high TR-FRET signal.
- Inhibition: **Indolin-6-amine** derivative displaces the Tracer, breaking the energy transfer and reducing the signal.

Visualizing the Interaction



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Figure 1: Mechanism of TR-FRET Competitive Binding. The **Indolin-6-amine** derivative competes with the tracer for the ATP binding site, causing a quantifiable drop in FRET signal.

Detailed Step-by-Step Protocol

Reagents:

- Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Critical Additive: 2 mM DTT (Freshly prepared). Note: Essential to prevent oxidation of the **indolin-6-amine** moiety during the 1-hour incubation.
- Detection Reagents: Eu-anti-GST Antibody (2 nM final), Kinase Tracer 236 (5-50 nM, determined by).

Step 1: Acoustic Dispensing (Echo 550/650)

- Transfer 10 nL of compound (10 mM DMSO stock) into a 384-well low-volume white assay plate (e.g., Corning 4514).
- Include controls:
 - Min Signal (LC): 10 nL DMSO + Excess unlabeled inhibitor (e.g., Staurosporine, 10 μM).

- Max Signal (HC): 10 nL DMSO only.

Step 2: Enzyme/Antibody Addition

- Prepare a 2X Enzyme/Antibody Mix in Kinase Buffer A (+DTT).
- Dispense 5 μ L of the mix into all wells.
- Incubation 1: 15 minutes at Room Temperature (RT). This allows the antibody to bind the kinase tag effectively.

Step 3: Tracer Addition

- Prepare 2X Tracer Solution in Kinase Buffer A.
- Dispense 5 μ L into all wells.
- Total Assay Volume = 10 μ L. Final DMSO concentration = 0.1%.

Step 4: Equilibrium Incubation

- Centrifuge plate at 1000 rpm for 30 seconds.
- Incubate for 60 minutes at RT in the dark.
 - Why 60 mins? **Indolin-6-amine** derivatives often exhibit slow-off kinetics (residence time) [4]. Shorter incubations may underestimate potency.

Step 5: Detection

- Read on a TR-FRET compatible reader (e.g., PHERAstar FSX or EnVision).
- Settings:
 - Excitation: 337 nm (Laser/Flash lamp)
 - Emission 1 (Donor): 620 nm
 - Emission 2 (Acceptor): 665 nm

- Delay: 50 μ s | Integration: 400 μ s

Data Analysis & Hit Validation

Calculation: Calculate the Emission Ratio (ER):

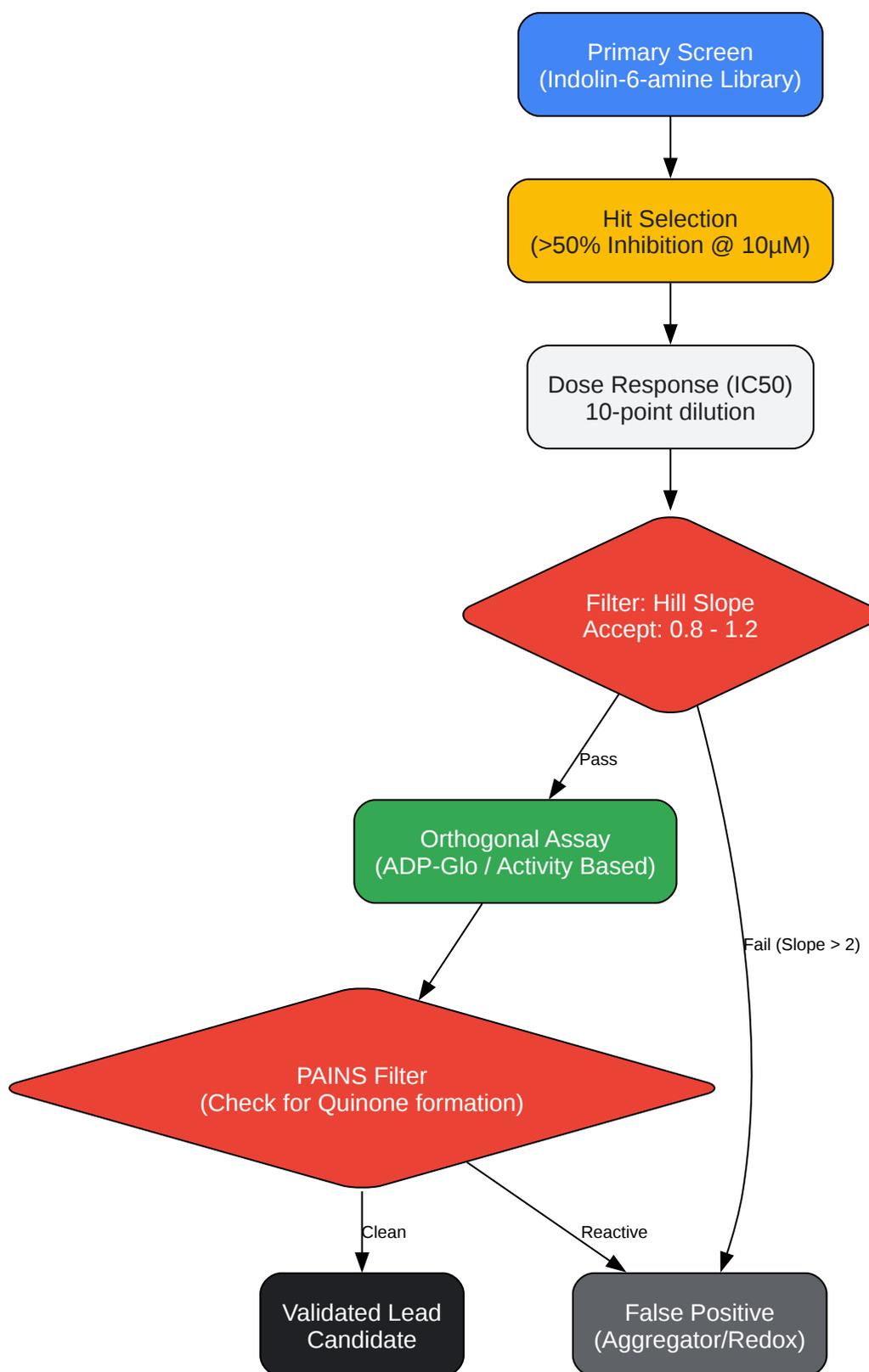
Inhibition %:

Troubleshooting & Artifact Identification

Indolin-6-amine derivatives are high-risk for specific assay artifacts. Use this table to diagnose issues.

Observation	Potential Cause	Validation Step
High Signal Variance	Compound Aggregation	Add 0.01% Triton X-100 to buffer. Check solubility limits.
Signal > 100% (Hyper-FRET)	Compound Fluorescence	Run "Compound + Donor only" control. If high signal at 665nm, compound is autofluorescent (rare in TR-FRET but possible).
Steep Hill Slope (> 2.0)	Stoichiometric Binding / Oxidation	Compound may be oxidizing to a reactive quinone. Ensure DTT is fresh. Perform counter-screen with unrelated thiol-dependent enzyme (e.g., Papain).
Low Z' (< 0.5)	Tracer Instability	Check Tracer . Ensure tracer concentration is for sensitivity.

Hit Validation Workflow



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Figure 2: Hit Validation Logic. Rigorous filtering is required to rule out redox-cycling compounds common to amino-aromatic scaffolds.

References

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Sources

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